![molecular formula C13H24N2O2 B2503362 exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane CAS No. 273376-40-2](/img/structure/B2503362.png)

exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

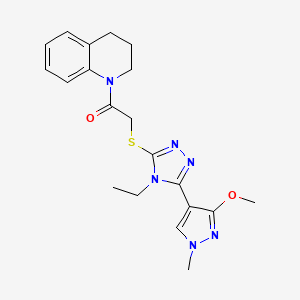

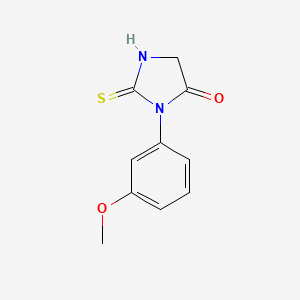

“exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane” is a chemical compound with the CAS Number: 273207-53-7 . It has a molecular weight of 240.35 . The IUPAC name of this compound is tert-butyl (1R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9-,10-,11+ . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is an oil at room temperature . . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis of Constrained Amino Acids

- The synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral building blocks provides fast access to optically pure amino acids, which are both alpha,gamma- and alpha,delta-diamino acids containing sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).

Application in Drug Discovery

- Design and preparation of new azabicyclic amines, including exo-3-amino-1-azabicyclo[3.2.1]octane, for use in α7 nicotinic acetylcholine receptor assays as part of a drug discovery program to treat cognitive deficits in schizophrenia (Walker et al., 2008).

Total Synthesis of Natural Products

- Use in the total synthesis of scopine, pseudoscopine, and nor-derivatives, leveraging the different reactivity of exo- and endo-6-hydroxy- and 6,7-epoxytropanes (Justice & Malpass, 1995).

Enantioselective Construction of Bicyclic Scaffolds

- The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial in the synthesis of tropane alkaloids, which have diverse biological activities (Rodríguez et al., 2021).

Synthesis of Azabicyclic β-Amino Acid Derivatives

- Preparation of novel azabicyclic β-amino acid derivatives from norbornene β-amino acids, enabling the synthesis of the azabicyclic exo β-amino acid in enantiopure form (Kazi et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYURWVQSNWVJSV-FGWVZKOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131772 |

Source

|

| Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273376-40-2 |

Source

|

| Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)

![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)

![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)